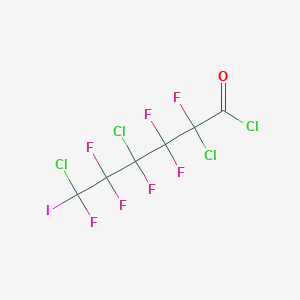
2,4,6-Trichloro-2,3,3,4,5,5,6-heptafluoro-6-iodohexanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trichloro-2,3,3,4,5,5,6-heptafluoro-6-iodohexanoyl chloride is a complex organohalogen compound It is characterized by the presence of multiple halogen atoms, including chlorine, fluorine, and iodine, attached to a hexanoyl chloride backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-2,3,3,4,5,5,6-heptafluoro-6-iodohexanoyl chloride typically involves multi-step organic reactions. One common method includes the halogenation of a hexanoyl chloride precursor with chlorine, fluorine, and iodine under controlled conditions. The reaction conditions often require the use of anhydrous solvents and catalysts to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using specialized equipment to handle the reactive halogen gases. The process must be carefully controlled to ensure the correct stoichiometry and to prevent the formation of unwanted by-products. Safety measures are crucial due to the hazardous nature of the halogen gases involved.
化学反应分析
Types of Reactions
2,4,6-Trichloro-2,3,3,4,5,5,6-heptafluoro-6-iodohexanoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other nucleophiles, such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reduction reactions can produce partially dehalogenated compounds.
科学研究应用
2,4,6-Trichloro-2,3,3,4,5,5,6-heptafluoro-6-iodohexanoyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce multiple halogen atoms into target molecules.
Biology: Investigated for its potential use in biochemical assays and as a labeling agent for biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with halogenated functional groups.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of multiple halogens.
作用机制
The mechanism by which 2,4,6-Trichloro-2,3,3,4,5,5,6-heptafluoro-6-iodohexanoyl chloride exerts its effects involves the interaction of its halogen atoms with various molecular targets. The halogen atoms can form strong bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes. These interactions can affect the reactivity and properties of the target molecules, making the compound useful in various chemical and biological applications.
相似化合物的比较
Similar Compounds
2,4,6-Trichlorobenzoyl chloride: Another halogenated compound with similar reactivity but different structural features.
Cyanuric chloride: Contains multiple chlorine atoms and is used in similar applications in organic synthesis.
2,4,6-Trichloroanisole: Known for its role in cork taint in wines, it has a different application profile but shares the presence of multiple chlorine atoms.
Uniqueness
2,4,6-Trichloro-2,3,3,4,5,5,6-heptafluoro-6-iodohexanoyl chloride is unique due to the combination of chlorine, fluorine, and iodine atoms in its structure. This combination imparts distinct chemical properties, such as high reactivity and the ability to form stable complexes with various nucleophiles. Its unique structure makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
88639-64-9 |
|---|---|
分子式 |
C6Cl4F7IO |
分子量 |
489.8 g/mol |
IUPAC 名称 |
2,4,6-trichloro-2,3,3,4,5,5,6-heptafluoro-6-iodohexanoyl chloride |
InChI |
InChI=1S/C6Cl4F7IO/c7-1(19)2(8,11)4(13,14)3(9,12)5(15,16)6(10,17)18 |
InChI 键 |
SNORDQXSBPFPLS-UHFFFAOYSA-N |
规范 SMILES |
C(=O)(C(C(C(C(C(F)(Cl)I)(F)F)(F)Cl)(F)F)(F)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















